molecular formula C11H19NO B14595974 3(2H)-Pyridinone, 1-(1,1-dimethylethyl)-1,6-dihydro-4,5-dimethyl- CAS No. 59603-46-2

3(2H)-Pyridinone, 1-(1,1-dimethylethyl)-1,6-dihydro-4,5-dimethyl-

Cat. No.: B14595974
CAS No.: 59603-46-2
M. Wt: 181.27 g/mol
InChI Key: OJYAODABGHVEMT-UHFFFAOYSA-N
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Description

3(2H)-Pyridinone, 1-(1,1-dimethylethyl)-1,6-dihydro-4,5-dimethyl- is an organic compound with a complex structure that includes a pyridinone ring substituted with tert-butyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridinone, 1-(1,1-dimethylethyl)-1,6-dihydro-4,5-dimethyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a pyridinone derivative with tert-butyl and dimethyl substituents in the presence of a suitable catalyst. The reaction conditions often require specific temperatures, solvents, and reaction times to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized processes to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis, allowing for the production of significant quantities of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridinone, 1-(1,1-dimethylethyl)-1,6-dihydro-4,5-dimethyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce different hydrogenated forms of the compound .

Scientific Research Applications

3(2H)-Pyridinone, 1-(1,1-dimethylethyl)-1,6-dihydro-4,5-dimethyl- has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3(2H)-Pyridinone, 1-(1,1-dimethylethyl)-1,6-dihydro-4,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3(2H)-Pyridinone, 1-(1,1-dimethylethyl)-1,6-dihydro-4,5-dimethyl- include other pyridinone derivatives with different substituents, such as:

  • 3(2H)-Pyridinone, 1-(1,1-dimethylethyl)-1,6-dihydro-4,5-dimethyl-2,3-dihydroxy-
  • This compound2,3-dimethyl-

Uniqueness

The uniqueness of 3(2H)-Pyridinone, 1-(1,1-dimethylethyl)-1,6-dihydro-4,5-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

59603-46-2

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

1-tert-butyl-4,5-dimethyl-2,6-dihydropyridin-3-one

InChI

InChI=1S/C11H19NO/c1-8-6-12(11(3,4)5)7-10(13)9(8)2/h6-7H2,1-5H3

InChI Key

OJYAODABGHVEMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)CN(C1)C(C)(C)C)C

Origin of Product

United States

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